N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a sulfonamide derivative featuring a cyclopropyl-substituted pyridinylmethyl group and a 2,5-dioxopyrrolidin-1-yl moiety. Sulfonamides are widely studied for their pharmacological properties, including enzyme inhibition and receptor modulation. The cyclopropyl group on the pyridine ring may enhance metabolic stability and influence steric interactions, while the dioxopyrrolidin substituent could modulate electronic effects or serve as a hydrogen-bond acceptor .
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-18-7-8-19(24)22(18)16-3-5-17(6-4-16)27(25,26)21-11-13-9-15(12-20-10-13)14-1-2-14/h3-6,9-10,12,14,21H,1-2,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZBTGNDBKBZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H20N4O3S
- Molecular Weight : 368.44 g/mol
- CAS Number : 55750-62-4
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Log P (octanol-water partition coefficient) | -1.58 |
| Solubility | High |
| Absorption | High (GI absorption) |
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds similar to this compound. For instance, a series of hybrid compounds incorporating 2,5-dioxopyrrolidin motifs demonstrated significant anticonvulsant activity in preclinical models:
- ED50 Values :
- Compound 4:
- Compound 8:
These values indicate the effective dose required to protect 50% of the test subjects in maximal electroshock seizure (MES) tests .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects may be attributed to its structural similarity to other known anti-inflammatory agents that inhibit cyclooxygenase (COX) enzymes. A study on pyrrole derivatives revealed that modifications in the molecular structure could enhance COX2 inhibition while minimizing effects on COX1, suggesting a pathway for developing selective anti-inflammatory drugs .
The biological activity of this compound likely involves:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may interact with various receptors implicated in pain and seizure pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anticonvulsant Screening :
- Inflammation Models :
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares core sulfonamide functionality with analogs in the literature but differs in substituent groups:
Key Differences :
- The cyclopropylpyridine group in the target compound contrasts with bulky aromatic or heterocyclic substituents (e.g., benzohydrylpiperazine in 6d or chromenone-pyrazolopyrimidine in Example 57). This likely reduces steric hindrance compared to 6d but may limit π-π stacking interactions observed in IIIa .
Physicochemical Properties
- Solubility: The dioxopyrrolidin group may enhance aqueous solubility compared to highly lipophilic analogs like 6d (due to benzohydrylpiperazine) or Example 57 (fluorinated chromenone) .
- Thermal Stability : Melting points for sulfonamides vary widely (132–230°C in ). The target compound’s melting point is unreported but likely falls within this range.
Research Findings and Limitations
- Evidence Gaps: No direct data on the target compound’s bioactivity or pharmacokinetics exist in the provided evidence. Comparisons are extrapolated from structural analogs.
Q & A
Q. What are the recommended synthetic routes for preparing N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide, and what challenges arise during purification?
- Methodological Answer : The compound’s synthesis likely involves coupling a 5-cyclopropylpyridine derivative with a 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride intermediate. Key steps include:
- Sulfonamide bond formation : Use nucleophilic substitution under inert conditions (e.g., dry DMF, nitrogen atmosphere) to minimize hydrolysis of the sulfonyl chloride .
- Cyclopropane introduction : Optimize cyclopropylation via transition-metal-catalyzed cross-coupling (e.g., palladium-mediated Suzuki reactions) to preserve stereochemical integrity .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is recommended, but the dioxopyrrolidinyl group may complicate crystallization due to hydrogen-bonding interactions. Analytical HPLC with a C18 column and UV detection at 254 nm ensures purity ≥95% .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to confirm the pyridine ring substitution pattern (δ 8.5–9.0 ppm for aromatic protons) and the dioxopyrrolidinyl group (δ 2.5–3.5 ppm for methylene protons adjacent to carbonyl groups) .
- High-resolution mass spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]) with mass error <2 ppm to distinguish from impurities .
- X-ray crystallography : If crystalline, resolve the 3D structure to validate the spatial arrangement of the cyclopropyl and sulfonamide groups .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Methodological Answer : The compound’s solubility depends on its sulfonamide and pyridine moieties:
- Polar aprotic solvents : DMSO or DMF are ideal for stock solutions (test at 10 mM). Avoid aqueous buffers with pH >8, as the sulfonamide may hydrolyze .
- Stability : Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for sulfonamides) under varying pH (2–12) and temperatures (4–37°C) over 72 hours .
Advanced Research Questions
Q. How do computational models predict the electronic effects of the dioxopyrrolidin-1-yl group on the sulfonamide’s reactivity?
- Methodological Answer :
- Density functional theory (DFT) : Calculate the electron-withdrawing effect of the dioxopyrrolidinyl group on the sulfonamide’s S=O bonds. This group increases electrophilicity at the sulfur center, enhancing nucleophilic substitution potential .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) to rationalize structure-activity relationships (SAR) .
Q. What experimental strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to assess bioavailability discrepancies .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation of the cyclopropyl group) that may explain reduced in vivo efficacy .
- Toxicity screens : Conduct cytotoxicity assays (e.g., HepG2 cells) and in vivo organ histopathology to rule off-target effects .
Q. How can researchers design derivatives to improve target selectivity while retaining the core scaffold?
- Methodological Answer :
- SAR-driven modifications : Introduce substituents at the pyridine C2 position (e.g., halogens or electron-donating groups) to modulate steric and electronic interactions with targets .
- Isosteric replacement : Replace the dioxopyrrolidinyl group with a tetrahydrofuran-2-one ring to enhance metabolic stability without altering hydrogen-bonding capacity .
- Proteomics : Use affinity chromatography pull-down assays coupled with mass spectrometry to identify off-target binding partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
